(11Z,13Z)-hexadeca-11,13-dien-1-ol
CAS No.: 71720-83-7
Cat. No.: VC20772626
Molecular Formula: C16H30O
Molecular Weight: 238.41 g/mol
Purity: 96%
* For research use only. Not for human or veterinary use.

CAS No. | 71720-83-7 |
---|---|
Molecular Formula | C16H30O |
Molecular Weight | 238.41 g/mol |
IUPAC Name | (11Z,13Z)-hexadeca-11,13-dien-1-ol |
Standard InChI | InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3-,6-5- |
Standard InChI Key | GKFQVSXEEVMHMA-OUPQRBNQSA-N |
Isomeric SMILES | CC/C=C\C=C/CCCCCCCCCCO |
SMILES | CCC=CC=CCCCCCCCCCCO |
Canonical SMILES | CCC=CC=CCCCCCCCCCCO |
What is (11Z,13Z)-hexadeca-11,13-dien-1-ol?
(11Z,13Z)-hexadeca-11,13-dien-1-ol is a chemical compound classified as a fatty alcohol. It features a 16-carbon chain with two double bonds at the 11th and 13th positions, both in the cis (Z) configuration, and a hydroxyl group (-OH) at the first carbon. The presence of the two double bonds and the hydroxyl group makes it highly effective as a pheromone.
Basic Information:
Attribute | Value |
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Common Name | (11Z,13Z)-11,13-Hexadecadien-1-ol |
CAS Number | 71720-83-7 |
Molecular Formula | C16H30O |
Molecular Weight | 238.41 g/mol |
Synonyms:
Synthesis
The synthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol typically involves several key steps:
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Starting Material: The synthesis begins with commercially available 10-bromo-1-decanol.
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Alkylation: The first step involves the alkylation of lithium alkyne under low-temperature conditions.
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cis-Wittig Olefination: The next step is the cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane.
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Hydroboration-Protonolysis: The final step involves the hydroboration-protonolysis of the alkyne to yield this compound.
Biological Role and Significance
(11Z,13Z)-hexadeca-11,13-dien-1-ol serves as a pheromone component in various moth species. It functions primarily in mating communication, attracting male moths to females. The compound binds to olfactory receptors on the antennae of male moths, initiating a behavioral response that facilitates mating. It enhances the effectiveness of pheromone blends, increasing contact rates and reducing the time it takes for male moths to initiate flight.
Chemical Reactions
(11Z,13Z)-hexadeca-11,13-dien-1-ol can undergo several types of chemical reactions:
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Oxidation: The hydroxyl group can be oxidized to form (11Z,13Z)-hexadeca-11,13-dienal. Common oxidizing agents include pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC).
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Reduction: The compound can be reduced to form saturated alcohols. Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
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Substitution: The hydroxyl group can be substituted with other functional groups to form esters or ethers. Acetic anhydride and pyridine are used to form esters, while alkyl halides can be used for ether formation.
Applications
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(11Z,13Z)-hexadeca-11,13-dien-1-ol is used as a precursor in the synthesis of other complex organic molecules.
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Studied for its role in insect communication and behavior.
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Ongoing research to explore potential therapeutic applications.
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Used in the development of pheromone-based pest control methods. For example, (11Z,13Z)-11,13-hexadecadienal is an effective attractant for the navel orangeworm . A four-component sex pheromone blend including this compound is highly attractive to male navel orangeworm moths .
Safety Information
Attribute | Value |
---|---|
HS Code | 2905290000 |
Supervision conditions | None |
VAT | 17.0% |
Tax rebate rate | 9.0% |
MFN tariff | 5.5% |
General tariff | 30.0% |
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